![molecular formula C13H12N2O2S B2685645 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 461430-58-0](/img/structure/B2685645.png)
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol”, also known as MBTH, is a widely studied chemical in the scientific community. It has a molecular formula of C13H12N2O2S and a molecular weight of 260.31 .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, a sulfanyl group, and a but-2-yn-1-ol chain . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 469.4±55.0 °C . Other physical and chemical properties such as density, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown that derivatives of 1,3,4-oxadiazole, including compounds with similar structures to 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol, are effective as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, which is supported by electrochemical, gravimetric, and SEM analyses. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating a mixed mode of physisorption and chemisorption (Ammal et al., 2018).
Crystal Structure Analysis
Studies on the crystal structure of 1,3,4-oxadiazole derivatives have provided insights into their molecular configurations and intermolecular interactions. These analyses help in understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Karanth et al., 2019).
Pharmacological Evaluation
Pharmacological evaluations have revealed the potential of 1,3,4-oxadiazole derivatives in the treatment of various diseases. These compounds have shown promising results in toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory activities. Such studies highlight the therapeutic potential of these derivatives, including their application in cancer treatment (Faheem, 2018).
Antibacterial Applications
Newer sulfone compounds containing the 1,3,4-oxadiazole moiety have shown promising in vitro antibacterial activities against tobacco bacterial wilt, indicating their potential as bactericides for plant protection. This suggests a promising avenue for agricultural applications, particularly in controlling bacterial infections in crops (Xu et al., 2012).
Propiedades
IUPAC Name |
4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-10-4-6-11(7-5-10)12-14-15-13(17-12)18-9-3-2-8-16/h4-7,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYPDKGJVGEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

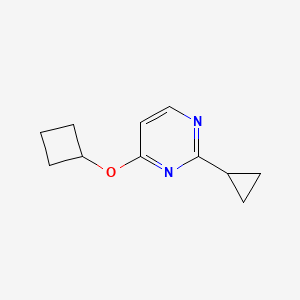
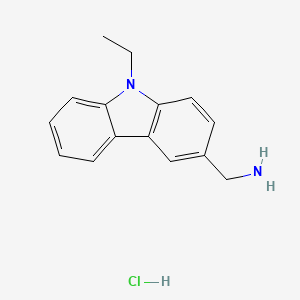
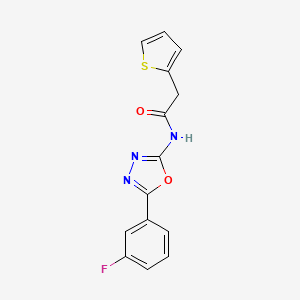
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2685568.png)
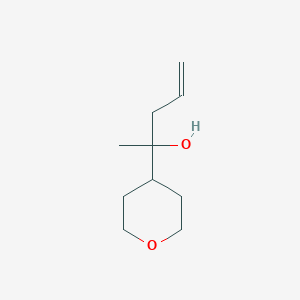
![2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B2685572.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2685573.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2685574.png)
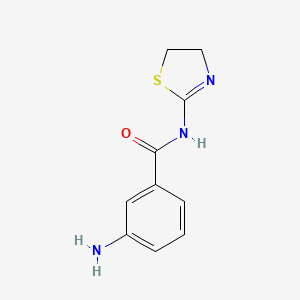
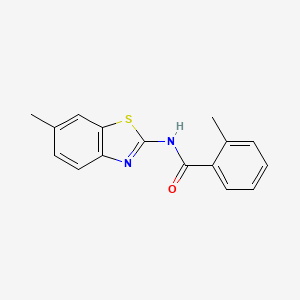
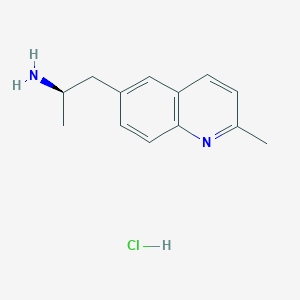
![N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2685583.png)
![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2685584.png)
